1-[5-(3-Chlorophenyl)-2-furyl]methanamine
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Overview
Description
1-[5-(3-Chlorophenyl)-2-furyl]methanamine is an organic compound that features a furan ring substituted with a 3-chlorophenyl group and a methanamine group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 3-chlorobenzaldehyde and furan-2-carboxylic acid.
Step 1: The furan-2-carboxylic acid is converted to furan-2-carboxaldehyde via a Vilsmeier-Haack reaction.
Step 2: The furan-2-carboxaldehyde undergoes a condensation reaction with 3-chlorobenzaldehyde in the presence of a base to form 1-[5-(3-chlorophenyl)-2-furyl]methanol.
Step 3: The methanol derivative is then subjected to reductive amination using ammonia or an amine source to yield this compound.
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(3-Chlorophenyl)-2-furyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: Formation of 1-[5-(3-chlorophenyl)-2-furyl]methanone.
Reduction: Formation of 1-[5-(3-chlorophenyl)-2-furyl]methanol.
Substitution: Formation of 1-[5-(3-methoxyphenyl)-2-furyl]methanamine.
Scientific Research Applications
1-[5-(3-Chlorophenyl)-2-furyl]methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 1-[5-(3-Chlorophenyl)-2-furyl]methanamine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
- 1-[5-(3-Bromophenyl)-2-furyl]methanamine
- 1-[5-(3-Fluorophenyl)-2-furyl]methanamine
- 1-[5-(3-Methylphenyl)-2-furyl]methanamine
Comparison: 1-[5-(3-Chlorophenyl)-2-furyl]methanamine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, fluorine, and methyl analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in research and development.
Properties
IUPAC Name |
[5-(3-chlorophenyl)furan-2-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-6H,7,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGVZOIWZNIIAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640659 |
Source
|
Record name | 1-[5-(3-Chlorophenyl)furan-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017414-86-6 |
Source
|
Record name | 1-[5-(3-Chlorophenyl)furan-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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